molecular formula C12H14Cl2N2 B1378676 2-(Pyridin-3-ylmethyl)aniline dihydrochloride CAS No. 1803610-85-6

2-(Pyridin-3-ylmethyl)aniline dihydrochloride

Cat. No. B1378676
M. Wt: 257.16 g/mol
InChI Key: RGOWICBIZRJDPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of “2-(Pyridin-3-ylmethyl)aniline dihydrochloride” consists of a pyridine ring attached to an aniline group via a methylene bridge . The InChI code for this compound is 1S/C12H12N2.2ClH/c13-12-6-2-1-5-11 (12)8-10-4-3-7-14-9-10;;/h1-7,9H,8,13H2;2*1H .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Pyridin-3-ylmethyl)aniline dihydrochloride” include its molecular weight (257.16 g/mol), molecular formula (C12H14Cl2N2), and its InChI code . Unfortunately, other properties such as melting point, boiling point, and density were not available in the sources I found.

Scientific Research Applications

Catalysis and Organic Synthesis

  • The development of novel cationic η3-methallyl palladium complexes with pyridinyl-imine ligands, including (pyridin-2-ylmethylene)anilines, demonstrates their high yields and potential in catalysis and synthesis processes. These complexes have been characterized by various spectroscopic techniques and X-ray study, highlighting their structural and electronic properties (Dridi, Mechria, & Msaddek, 2014).
  • Theoretical studies on the spectroscopic properties of halide Zinc (II) complexes with pyridinylimine and pyridinylmethylamine derivatives offer insights into their electronic structures and potential applications in material science. These studies use density functional theory (DFT) and time-dependent DFT to calculate spectroscopic properties, aiding in the understanding of these complexes' behavior (Wang, Zhang, Yu, He, & Zhang, 2012).

Material Science and Polymerization

  • Silver(I)-pyridinyl Schiff base complexes have been synthesized and structurally characterized, with their reactivity explored in the ring-opening polymerization of ε-caprolactone. These findings contribute to the development of new materials and catalytic processes in polymer science (Njogu, Omondi, & Nyamori, 2017).
  • Palladium(II) complexes containing N,N′-bidentate N-(pyridin-2-ylmethyl)aniline and its derivatives were explored for their synthesis, structural characterization, and application in methyl methacrylate polymerization. These complexes demonstrate significant catalytic activity and offer new avenues for polymer synthesis (Kim, Kim, Lee, & Lee, 2014).

Corrosion Inhibition

  • The corrosion inhibition performance of 4-amino-N,N-di-(2-pyridylmethyl)-aniline on mild steel in hydrochloric acid was evaluated, showing that this compound acts as a mixed type inhibitor. The study combines experimental methods with quantum chemical calculations and molecular dynamics simulations to understand the inhibition mechanism, highlighting its potential in protecting metals from corrosion (Xu, Ji, Zhang, Jin, Yang, & Chen, 2015).

Spectroscopy and Photoluminescence

  • Highly luminescent tetradentate bis-cyclometalated platinum complexes, including derivatives of N,N-di(phenyl)aniline with pyridine and pyrazole rings, have been synthesized and characterized for their structural, photophysical, and electroluminescence properties. These complexes exhibit potential for use in organic light-emitting diode (OLED) devices due to their significant photoluminescence and electroluminescence efficiencies (Vezzu, Deaton, Jones, Bartolotti, Harris, Marchetti, Kondakova, Pike, & Huo, 2010).

properties

IUPAC Name

2-(pyridin-3-ylmethyl)aniline;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2.2ClH/c13-12-6-2-1-5-11(12)8-10-4-3-7-14-9-10;;/h1-7,9H,8,13H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGOWICBIZRJDPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=CN=CC=C2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Pyridin-3-ylmethyl)aniline dihydrochloride

CAS RN

1803610-85-6
Record name 2-(pyridin-3-ylmethyl)aniline dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Pyridin-3-ylmethyl)aniline dihydrochloride
Reactant of Route 2
Reactant of Route 2
2-(Pyridin-3-ylmethyl)aniline dihydrochloride
Reactant of Route 3
2-(Pyridin-3-ylmethyl)aniline dihydrochloride
Reactant of Route 4
Reactant of Route 4
2-(Pyridin-3-ylmethyl)aniline dihydrochloride
Reactant of Route 5
2-(Pyridin-3-ylmethyl)aniline dihydrochloride
Reactant of Route 6
2-(Pyridin-3-ylmethyl)aniline dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.